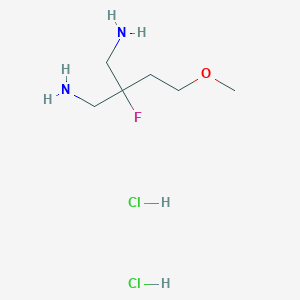
2-(Aminomethyl)-2-fluoro-4-methoxybutan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-2-fluoro-4-methoxybutan-1-amine dihydrochloride (AMFMB-HCl) is an important synthetic compound with a wide range of applications. It is a primary amine that has been used in the synthesis of a variety of compounds for various scientific and medical purposes. Additionally, AMFMB-HCl has been found to have several potential medical applications, including as a potential therapeutic agent for neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Synthesis of Fluorine-Substituted Compounds : The synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives revealed that compounds with fluorine substituents display potential for inhibitory effects on LPS-induced NO secretion, highlighting the importance of fluorine chemistry in medicinal applications (Sun et al., 2019).
- Structural Insights from X-ray Diffraction : X-ray diffraction studies of the fluorine-substituted compounds indicate that chloride ions play a crucial role in forming multiple hydrogen bonds, thereby establishing a 3D network via hydrogen bonds and π-π interactions. This demonstrates the structural complexity and significance of fluorine chemistry in molecular design (Sun et al., 2019).
Electrophilic Substitution and Nucleophilic Reactions
- Electrochemical Fluorination : Electrochemical fluorination of partly fluorinated compounds showcases the versatility of fluorine chemistry in producing a variety of fluorinated ethers and tertiary amines, highlighting the utility of fluorine-containing compounds in industry and pharmaceuticals (Ono et al., 1985).
- Nucleophilic Reactions of Fluorinated Compounds : Studies on the nucleophilic reactions of 3-chloro-2-fluoro-2-buten-4-olide emphasize the reactivity of fluorinated compounds and their potential in synthesizing complex molecules, further underlining the significance of fluorine in chemical synthesis (Paleta et al., 2000).
Biomedical Research and Pharmacological Potential
- Antibacterial Activity of Pyridonecarboxylic Acids : The synthesis of pyridonecarboxylic acids with substituted cyclic amino groups, including fluorine-containing compounds, demonstrates significant antibacterial activity, indicating the potential of fluorine-substituted compounds in developing new antibacterial agents (Egawa et al., 1984).
- Synthesis and Antiviral Activity Evaluation : The synthesis and evaluation of antiviral activity of fluorine-substituted guanine derivatives highlight the role of fluorine chemistry in the development of novel antiviral agents, showcasing the broader implications of fluorine in medicinal chemistry (Lewis et al., 1993).
Eigenschaften
IUPAC Name |
2-fluoro-2-(2-methoxyethyl)propane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15FN2O.2ClH/c1-10-3-2-6(7,4-8)5-9;;/h2-5,8-9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURVCOJCGJZFJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

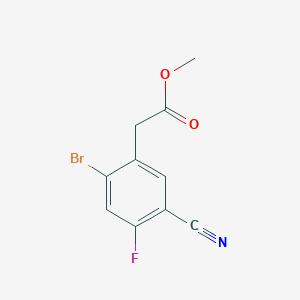

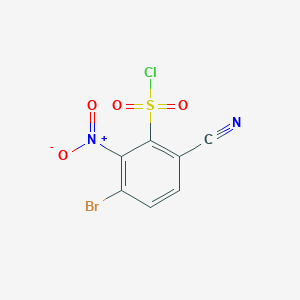

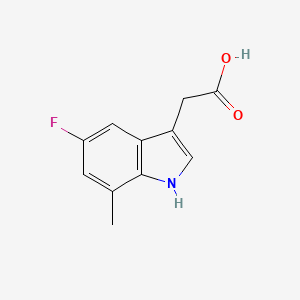
![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)
![trans-2-[(Oxolan-3-yl)amino]cyclobutan-1-ol](/img/structure/B1484675.png)
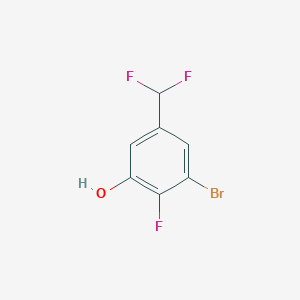
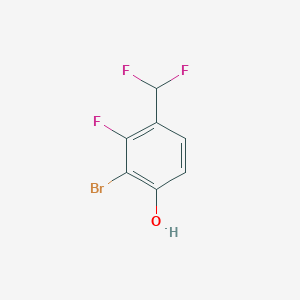
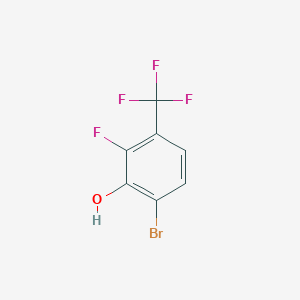


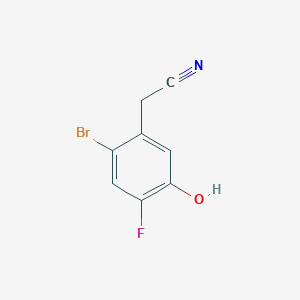
![Methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate](/img/structure/B1484684.png)